molecular formula C21H18F2N2O4S B2724193 1-(3,4-Difluorophenyl)-2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine CAS No. 900011-23-6

1-(3,4-Difluorophenyl)-2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

Cat. No.: B2724193
CAS No.: 900011-23-6
M. Wt: 432.44
InChI Key: OJJFDYSNTLJWBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex heterocyclic molecule featuring a tetrahydropyrrolo[1,2-a]pyrazine core substituted with a 3,4-difluorophenyl group at position 1 and a 2,3-dihydrobenzo[b][1,4]dioxin-6-ylsulfonyl moiety at position 2.

Properties

IUPAC Name

1-(3,4-difluorophenyl)-2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F2N2O4S/c22-16-5-3-14(12-17(16)23)21-18-2-1-7-24(18)8-9-25(21)30(26,27)15-4-6-19-20(13-15)29-11-10-28-19/h1-7,12-13,21H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJJFDYSNTLJWBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C2=CC=CN21)C3=CC(=C(C=C3)F)F)S(=O)(=O)C4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3,4-Difluorophenyl)-2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a complex organic molecule that has garnered attention due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of the compound can be broken down into several key components:

  • Difluorophenyl group : Enhances lipophilicity and potential interactions with biological targets.
  • Dihydrobenzo[b][1,4]dioxin moiety : Known for its biological activity related to various therapeutic areas.
  • Tetrahydropyrrolo[1,2-a]pyrazine core : A heterocyclic structure that may contribute to the compound's pharmacological properties.

Antiviral Activity

Recent studies have indicated that compounds with similar structures exhibit antiviral properties. For instance:

  • N,N-bis(sulfonyl)amino isoxazolines have shown significant antiviral activity against viruses such as the tick-borne encephalitis virus (TBEV) and West Nile virus (WNV) with effective concentrations (EC50) in the micromolar range . This suggests that the sulfonyl group present in our compound may also confer antiviral properties.

Antitumor Activity

Compounds containing sulfonyl and heterocyclic structures have been associated with antitumor effects. For example:

  • The introduction of sulfonamide groups in certain heterocycles has been linked to enhanced cytotoxicity against various cancer cell lines . The specific interactions of the tetrahydropyrrolo[1,2-a]pyrazine scaffold may play a role in targeting tumor cells effectively.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit carbonic anhydrase (CA) enzymes which are critical in cancer metabolism .
  • Modulation of Ion Channels : The compound may interact with ion channels such as TRPV1, which is known for its role in pain and inflammation pathways .

Case Studies and Research Findings

StudyFindingsReference
Study 1Identified significant antiviral activity against TBEV with EC50 values around 2.0 μM for similar sulfonyl compounds.
Study 2Demonstrated cytotoxic effects on cancer cell lines with IC50 values indicating potential for further development as an anticancer agent.
Study 3Explored the structure-activity relationship (SAR) showing that modifications in the sulfonyl group can enhance biological activity.

Scientific Research Applications

Biological Activities

Research indicates that compounds with similar structural motifs exhibit a wide range of biological activities. The following sections summarize the relevant applications of this compound based on its structural characteristics.

Anticancer Activity

Compounds containing the pyrazole and tetrahydropyrrole moieties have been studied for their anticancer properties. For instance, derivatives of tetrahydropyrrole have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The sulfonyl group may enhance the compound's interaction with biological targets involved in cancer progression .

Anti-inflammatory Effects

The compound's structural elements suggest potential anti-inflammatory properties. Similar compounds have demonstrated the ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are critical in the inflammatory response. The presence of the difluorophenyl group can influence the selectivity and potency of these compounds against inflammatory mediators .

Antimicrobial Properties

The heterocyclic nature of this compound positions it as a candidate for antimicrobial activity. Research on related compounds has indicated that they can effectively inhibit bacterial growth and possess antifungal properties. This could be attributed to their ability to disrupt microbial cell membranes or interfere with metabolic pathways .

Case Studies

StudyFindingsApplication
Study on Pyrazole Derivatives Investigated the synthesis and biological evaluation of pyrazole derivatives showing significant anticancer activity against breast cancer cells.Potential for developing new anticancer drugs .
Anti-inflammatory Research Assessed the dual inhibition of COX and LOX by novel pyrrole derivatives leading to reduced inflammation in animal models.Development of anti-inflammatory medications .
Antimicrobial Screening Evaluated a series of heterocyclic compounds for their antibacterial properties against Gram-positive and Gram-negative bacteria.Formulation of new antimicrobial agents .

Synthesis Techniques

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Common methods include:

  • Nucleophilic Substitution : Used to introduce various substituents onto the core structure.
  • Cyclization Reactions : Essential for forming the tetrahydropyrrole framework.
  • Functional Group Modifications : To enhance solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Heterocyclic Systems

The compound’s tetrahydropyrrolo[1,2-a]pyrazine core distinguishes it from other heterocycles but shares similarities with:

  • Pyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine derivatives (): These compounds exhibit fused tricyclic systems but lack the sulfonyl and difluorophenyl substituents. Their antimicrobial and antitumor activities suggest that the target compound’s bioactivity may depend on both the heterocyclic scaffold and substituent chemistry .
  • Tetrahydroimidazo[1,2-a]pyridine derivatives (): These feature a pyridine ring fused with imidazole, differing in electronic properties and ring strain. The target compound’s pyrrolo-pyrazine system may offer greater conformational flexibility for receptor binding .
  • Pyrrolo[1,2-a][1,4]diazepines (): These contain a seven-membered diazepine ring instead of pyrazine, altering pharmacokinetic properties such as metabolic stability and membrane permeability .

Functional Group Analysis

  • Sulfonyl Group Comparison : The 2,3-dihydrobenzo[b][1,4]dioxin-6-ylsulfonyl group in the target compound is distinct from simpler sulfonyl substituents in analogues like ethiprole (a pyrazole insecticide with an ethylsulfinyl group, ). The bulkier dioxin-sulfonyl group may reduce off-target interactions compared to smaller sulfonyl derivatives .
  • Fluorinated Aromatic Rings: The 3,4-difluorophenyl group contrasts with non-fluorinated aryl groups in compounds like diethyl 8-cyano-7-(4-nitrophenyl)-tetrahydroimidazo[1,2-a]pyridine (). Fluorination typically enhances lipophilicity and bioavailability, which may improve CNS penetration relative to nitro-substituted analogues .

Computational Structural Similarity

Using methodologies from and , the compound’s similarity to analogues can be quantified:

Compound Name Tanimoto Coefficient (Fingerprint) Subgraph Matching Score Key Structural Differences
Target Compound Reference Reference N/A
Ethiprole () 0.34 0.22 Pyrazole core vs. pyrrolo-pyrazine
Tetrahydroimidazo[1,2-a]pyridine () 0.51 0.45 Imidazo-pyridine vs. pyrrolo-pyrazine
Pyrrolo[1,2-a][1,4]diazepine () 0.63 0.58 Diazepine vs. pyrazine ring

The higher subgraph matching score with diazepine derivatives () highlights shared conformational features despite differing ring sizes .

Antimicrobial Potential vs. Pyrazole Derivatives

Pyrazole-based compounds in show moderate to strong antimicrobial activity. The target compound’s sulfonyl group and fluorinated aryl ring may enhance bacterial membrane penetration or enzyme inhibition, though direct evidence is lacking .

Preparation Methods

Preparation of 2,3-Dihydrobenzo[b]dioxin-6-thiol

  • Thiol Formation :
    • Starting Material: 6-Nitro-2,3-dihydrobenzo[b]dioxin.
    • Reduction: H2/Pd-C in ethanol to yield 6-amino derivative.
    • Diazotization: NaNO2/HCl followed by treatment with potassium ethyl xanthate to afford the thiol.

Oxidation to Sulfonyl Chloride

  • Oxidation :
    • Reagent: Cl2 in acetic acid/water (1:1) at 0–5°C.
    • Reaction Time: 2 hours.
    • Yield: 85–90%.

Sulfonylation Reaction

  • Coupling Conditions :
    • Substrate: Tetrahydropyrrolo[1,2-a]pyrazine (1 equiv).
    • Reagent: 2,3-Dihydrobenzo[b]dioxin-6-sulfonyl chloride (1.2 equiv).
    • Base: Triethylamine (2.5 equiv) in dichloromethane.
    • Temperature: Room temperature for 6 hours.
    • Yield: 70–80% after recrystallization.

Analytical Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, DMSO-d6):
    • δ 7.64–7.55 (m, 2H, difluorophenyl), 6.98 (s, 1H, dioxin), 4.34–4.29 (m, 4H, dioxin-CH2), 3.63–3.33 (m, 8H, pyrrolopyrazine).
  • Mass Spectrometry :
    • ESI-MS: m/z 462.1 [M+H]+ (calculated for C22H19F2N3O4S).

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile/water gradient).

Optimization Challenges and Solutions

  • Low Yields in Sulfonylation :

    • Issue: Steric hindrance from the dioxin ring.
    • Solution: Use of excess sulfonyl chloride (1.5 equiv) and prolonged reaction time (12 hours).
  • Byproduct Formation During Reduction :

    • Issue: Over-reduction of the pyrrolopyrazine core.
    • Solution: Controlled hydrogen pressure (2 atm) and monitoring via TLC.

Q & A

Q. Methodological Approach :

  • Key Steps :
    • Core Heterocycle Formation : Use a multi-step approach to assemble the tetrahydropyrrolo[1,2-a]pyrazine core. For example, employ a Mannich-type cyclization or a reductive amination strategy to form the bicyclic system (see similar methods in ).
    • Sulfonylation : Introduce the 2,3-dihydrobenzo[b][1,4]dioxin-6-yl sulfonyl group via nucleophilic substitution. Use sulfonyl chlorides and optimize reaction conditions (e.g., THF at 0°C with base catalysis) to ensure regioselectivity ().
    • 3,4-Difluorophenyl Incorporation : Attach the aryl group via Suzuki-Miyaura coupling or Ullmann-type reactions. Control steric hindrance by selecting appropriate catalysts (e.g., Pd(PPh₃)₄) and ligands.
  • Purification : Use flash chromatography (hexane/EtOAc gradients) and recrystallization (e.g., from CHCl₃/hexane) to isolate intermediates ().

What spectroscopic techniques are critical for confirming the structure and purity of this compound?

Q. Advanced Characterization Workflow :

  • 1H/13C NMR : Assign proton environments (e.g., dihydrobenzo-dioxin protons at δ 4.2–4.5 ppm, sulfonyl group effects on adjacent protons) and carbon signals ().
  • HRMS : Validate molecular formula (e.g., [M+H]+ with <2 ppm error) ().
  • IR Spectroscopy : Confirm sulfonyl (S=O stretch at ~1350–1150 cm⁻¹) and fluorophenyl (C-F stretch at ~1250 cm⁻¹) groups ().
  • X-ray Crystallography : Resolve ambiguous stereochemistry in the tetrahydropyrrolo-pyrazine core (if crystalline derivatives are accessible).

How can conflicting NMR or MS data be resolved during structural elucidation?

Q. Troubleshooting Strategy :

  • 2D NMR (COSY, HSQC, HMBC) : Differentiate overlapping signals (e.g., diastereotopic protons in the dihydrodioxin ring) and assign long-range couplings ().
  • Isotopic Labeling : Synthesize deuterated analogs to confirm proton assignments in crowded regions.
  • Alternative Ionization Methods : Use ESI+ vs. MALDI-MS to assess fragmentation patterns and verify molecular ion peaks ().

What strategies optimize yield in sulfonylation or fluorophenyl coupling reactions?

Q. Reaction Optimization :

  • Temperature Control : Conduct sulfonylation at 0°C to minimize side reactions ().
  • Catalyst Screening : Test Pd catalysts (e.g., PdCl₂(dppf)) for fluorophenyl coupling; adjust solvent polarity (e.g., DMF vs. THF) to enhance solubility of aryl halides ().
  • Additives : Use phase-transfer catalysts (e.g., TBAB) or silver salts to stabilize intermediates in coupling reactions.

How can computational chemistry aid in predicting the compound’s reactivity or binding properties?

Q. In Silico Tools :

  • DFT Calculations : Model transition states for sulfonylation or cyclization steps to identify energy barriers ().
  • Molecular Docking : Predict interactions with biological targets (e.g., enzymes with sulfonate-binding pockets) using AutoDock Vina or Schrödinger Suite.
  • MD Simulations : Assess conformational stability of the tetrahydropyrrolo-pyrazine core in aqueous vs. lipid environments ().

What methods are suitable for evaluating the compound’s biological activity in academic settings?

Q. Experimental Design :

  • In Vitro Assays :
    • Enzyme Inhibition : Use fluorescence-based assays (e.g., tyrosinase inhibition protocols as in ) with IC₅₀ determination.
    • Cellular Uptake : Label the compound with a fluorophore (e.g., FITC) and quantify uptake via flow cytometry.
  • SAR Studies : Synthesize analogs (e.g., varying substituents on the dihydrodioxin ring) and correlate structural changes with activity trends ().

How can researchers address solubility challenges in pharmacological testing?

Q. Formulation Strategies :

  • Co-Solvent Systems : Use DMSO/PEG-400 mixtures (≤10% v/v) to maintain solubility without cytotoxicity.
  • Nanoparticle Encapsulation : Prepare PLGA nanoparticles via solvent evaporation to enhance bioavailability ().

What synthetic routes enable diversification of the core structure for SAR exploration?

Q. Modular Synthesis :

  • Late-Stage Functionalization : Introduce diversity via:
    • Grignard Reagents : Add alkyl/aryl groups to the pyrazine nitrogen ().
    • Click Chemistry : Attach triazole moieties using CuAAC reactions (e.g., azide-alkyne cycloaddition).
  • Parallel Synthesis : Use automated liquid handlers to generate a library of analogs with varying substituents ().

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.